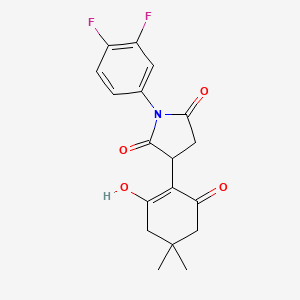

1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione

Description

The compound 1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione features a pyrrolidine-2,5-dione core substituted with a 3,4-difluorophenyl group and a cyclohexenone-derived moiety. Its structural complexity necessitates comparisons with analogous heterocyclic compounds to elucidate its unique properties .

Properties

Molecular Formula |

C18H17F2NO4 |

|---|---|

Molecular Weight |

349.3 g/mol |

IUPAC Name |

1-(3,4-difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)pyrrolidine-2,5-dione |

InChI |

InChI=1S/C18H17F2NO4/c1-18(2)7-13(22)16(14(23)8-18)10-6-15(24)21(17(10)25)9-3-4-11(19)12(20)5-9/h3-5,10,22H,6-8H2,1-2H3 |

InChI Key |

XEYATQLRVGDXES-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrrolidine-2,5-dione Core: This can be achieved through the reaction of maleic anhydride with an appropriate amine under controlled conditions.

Introduction of the Difluorophenyl Group: This step often involves a Friedel-Crafts acylation reaction using 3,4-difluorobenzoyl chloride and a suitable catalyst such as aluminum chloride.

Cyclohexenone Derivative Formation: The hydroxy-dimethyl-cyclohexenone moiety can be synthesized via aldol condensation followed by selective reduction and oxidation steps.

Industrial Production Methods

For industrial-scale production, the process may be optimized to improve yield and reduce costs. This often involves:

Optimization of Reaction Conditions: Temperature, pressure, and solvent choice are adjusted to maximize efficiency.

Use of Catalysts: Catalysts are employed to accelerate reactions and improve selectivity.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols.

Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) under mild conditions.

Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminum hydride).

Substitution: Conditions involving Lewis acids like AlCl₃ (Aluminum chloride) or FeCl₃ (Ferric chloride).

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of diols or alcohols.

Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting key signaling pathways involved in cell survival. For instance, its effects on the PI3K/Akt/mTOR pathway have been documented, suggesting a mechanism through which it exerts its anticancer effects .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It is believed to mitigate oxidative stress and inflammation in neuronal cells, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In vitro studies have demonstrated its ability to protect neuronal cells from glutamate-induced toxicity .

3. Antimicrobial Properties

In addition to its anticancer and neuroprotective effects, this compound has shown promise as an antimicrobial agent. Its efficacy against various bacterial strains has been evaluated, indicating potential use in developing new antibiotics or adjunct therapies for resistant infections .

Materials Science Applications

1. Synthesis of Novel Polymers

The unique chemical structure of 1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione allows it to serve as a building block in the synthesis of novel polymers with enhanced mechanical and thermal properties. Research has focused on incorporating this compound into polymer matrices to improve their functionality and durability .

2. Photonic Applications

Due to its specific electronic properties, the compound is being explored for applications in photonics. Its ability to absorb and emit light at specific wavelengths makes it suitable for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Agricultural Research Applications

1. Agrochemical Development

The compound's biological activity extends to agricultural applications where it is being studied as a potential agrochemical agent. Its ability to inhibit certain plant pathogens suggests that it could be developed into a fungicide or herbicide, contributing to sustainable agricultural practices .

2. Plant Growth Regulation

Research indicates that this compound may act as a plant growth regulator, influencing growth patterns and stress responses in various crops. This application could lead to improved yields and resilience against environmental stressors .

Summary of Findings

The applications of 1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione span across multiple disciplines including medicinal chemistry, materials science, and agricultural research. Its diverse biological activities make it a valuable compound for further exploration in drug development and sustainable practices.

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Inhibits cancer cell proliferation |

| Neuroprotective agents | Protects neuronal cells from toxicity | |

| Antimicrobial agents | Effective against resistant bacterial strains | |

| Materials Science | Synthesis of polymers | Enhances mechanical properties |

| Photonic applications | Suitable for OLEDs | |

| Agricultural Research | Agrochemical development | Potential fungicide/herbicide |

| Plant growth regulation | Improves crop yield under stress |

Mechanism of Action

The mechanism by which 1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione exerts its effects depends on its application:

Biological Systems: It may interact with specific enzymes or receptors, modulating their activity.

Chemical Reactions: Acts as a reactant or catalyst, facilitating specific transformations.

Comparison with Similar Compounds

Structural Analogs

Fluoroimide (3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione)

- Structural Similarities : Both compounds share a dione ring system (pyrrolidine-2,5-dione vs. pyrrole-2,5-dione) and fluorinated aryl substituents.

- Key Differences: Substituents: Fluoroimide has a mono-fluorophenyl group and chlorine atoms at positions 3 and 4 of the pyrrole ring, whereas the target compound features a 3,4-difluorophenyl group and a hydroxylated, dimethyl-substituted cyclohexenone.

Pyrimidine and Pyrrole Derivatives

- Example: 5-(3-Hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-7-(3-methoxybenzyl)-1,3-dimethyl-6-phenyl-1,7-dihydro-2H-pyrrolo[2,3-d]pyrimidine-2,4(3H)-dione ()** Structural Contrast: This compound has a fused pyrimidine-dione system with a naphthoquinone substituent, differing significantly in aromaticity and planarity from the target’s cyclohexenone-pyrrolidine system. Functional Groups: The presence of methoxy and phenyl groups in the pyrimidine derivative may confer distinct solubility and steric properties compared to the target’s hydroxy and dimethyl groups .

Physicochemical Properties

- Solubility: The target compound’s hydroxyl group and polar dione core may enhance aqueous solubility compared to fluoroimide’s chlorinated, non-polar structure.

Conformational Analysis

- Ring Puckering: The cyclohexenone ring’s conformation may follow Cremer-Pople parameters (), with puckering amplitudes influenced by dimethyl substituents. This contrasts with planar pyrimidine or pyrrole systems in analogs .

- Crystallography : Programs like SHELXL () and ORTEP-3 () could refine the target compound’s crystal structure, revealing intermolecular interactions distinct from fluoroimide’s halogen bonding .

Biological Activity

1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the metabolism of tryptophan and is implicated in various diseases, including cancer and autoimmune disorders. The compound's structure suggests a multifaceted mechanism of action that may extend beyond IDO1 inhibition.

The primary biological activity associated with this compound is its inhibition of IDO1. IDO1 catalyzes the rate-limiting step in the kynurenine pathway, leading to the production of metabolites that can modulate immune responses and promote tumor growth. By inhibiting this enzyme, the compound could enhance anti-tumor immunity by preventing the depletion of tryptophan and accumulation of immunosuppressive kynurenines .

Inhibition of IDO1

Research indicates that derivatives of pyrrolidine-2,5-dione exhibit significant inhibitory effects on IDO1. The inhibition of this enzyme has been linked to increased T-cell activity and enhanced anti-tumor responses in preclinical models. For instance, a study demonstrated that certain compounds within this class could reduce tumor growth in mouse models by modulating immune responses via IDO1 inhibition .

Cytotoxicity and Antitumor Activity

In vitro studies have shown that 1-(3,4-Difluorophenyl)-3-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-en-1-yl)pyrrolidine-2,5-dione exhibits cytotoxic activity against various cancer cell lines. The compound was tested against pancreatic cancer cells (DAN-G) and demonstrated notable cytostatic effects .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Case Studies

A significant case study involved the application of pyrrolidine derivatives in combination therapies for cancer treatment. In one trial, patients with advanced melanoma were treated with a combination of an IDO1 inhibitor and checkpoint inhibitors. Results indicated improved overall survival rates compared to historical controls, suggesting that the incorporation of such compounds can enhance therapeutic efficacy .

Additional Biological Activities

Beyond its role as an IDO1 inhibitor, preliminary studies suggest that this compound may possess antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress-related damage in cells, which is particularly relevant in cancer biology where oxidative stress can promote tumorigenesis .

Table 2: Antioxidant Activity Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.